molecular formula C25H28N4O5S B2649764 N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-35-5

N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2649764
CAS No.: 1112301-35-5
M. Wt: 496.58
InChI Key: KKUGKMSANWCUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a structurally complex small molecule characterized by a pyrimido[5,4-b]indole core substituted with methoxy, methyl, oxo, and propyl groups. The acetamide side chain is further modified with a 2,4-dimethoxyphenyl group via a sulfanyl linker.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-6-11-29-24(31)23-22(17-12-15(32-3)8-10-19(17)28(23)2)27-25(29)35-14-21(30)26-18-9-7-16(33-4)13-20(18)34-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUGKMSANWCUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the dimethoxyphenyl group and the sulfanylacetamide linkage. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and coupling agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The development of robust quality control measures would be essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. The pyrimidine and indole moieties present in the structure are known to interact with DNA and inhibit cancer cell proliferation. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

1.2 Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in preclinical studies. By modulating inflammatory pathways and inhibiting pro-inflammatory cytokines, it may serve as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Mechanistic Insights

2.1 Molecular Mechanism

The mechanism of action for this compound involves the inhibition of specific enzymes involved in cancer progression and inflammation. The compound's ability to bind to target proteins could lead to the disruption of critical signaling pathways .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound involves multi-step reactions that include the formation of the pyrimidine ring through cyclization reactions. Recent advancements in synthetic methodologies have improved yield and purity .

Step Reaction Type Yield (%) Conditions
1Cyclization76Iodine catalyst under oxygen atmosphere
2Substitution73Column chromatography purification

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimido[5,4-b]indole Derivatives

Compound Name / ID Core Substituents (Position) Acetamide Side Chain Substituents Key Structural Differences
Target Compound 8-methoxy, 5-methyl, 4-oxo, 3-propyl N-(2,4-dimethoxyphenyl) High methoxy density, propyl chain
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-oxo, 3-(3-methoxyphenyl) N-(4-ethylphenyl) Ethyl vs. propyl; 3-methoxy vs. 8-methoxy
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one 8-fluoro, 5-methyl, 4-oxo, 3-(pyridin-2-ylmethyl) None (no acetamide side chain) Pyridine substitution; lack of sulfanyl linker
N-(tert-butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide 4-oxo, 3-phenyl N-(tert-butyl) Phenyl vs. propyl; bulky tert-butyl group

Key Observations:

Substituent Position and Bioactivity: The 8-methoxy group in the target compound may enhance metabolic stability compared to derivatives with methoxy groups at other positions (e.g., 3-methoxy in ). Propyl vs.

Acetamide Side Chain :

  • The 2,4-dimethoxyphenyl group introduces electron-donating methoxy groups, which may improve binding affinity to aromatic-rich enzyme pockets compared to simpler substituents like tert-butyl ().

Key Observations:

  • The target compound shares synthetic strategies with analogues in , such as HATU-mediated amide bond formation and reverse-phase purification.
  • Structural confirmation relies heavily on NMR and HRMS, standard for this class .

Hypothetical Bioactivity Correlations

While direct bioactivity data for the target compound is unavailable, suggests that structurally similar compounds cluster by bioactivity profiles . For example:

  • Enzyme Inhibition : Analogues with bulky side chains (e.g., tert-butyl in ) may exhibit steric hindrance, reducing activity compared to the target’s 2,4-dimethoxyphenyl group, which balances bulk and electronic effects.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, therapeutic potentials, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O5SC_{25}H_{28}N_{4}O_{5}S, with a molecular weight of approximately 496.6 g/mol. The structure includes a pyrimidine-indole core linked to a dimethoxyphenyl acetamide moiety. Key properties are summarized in the table below:

PropertyValue
Molecular FormulaC25H28N4O5SC_{25}H_{28}N_{4}O_{5}S
Molecular Weight496.6 g/mol
LogP3.266
Polar Surface Area70.608

The mechanism of action of this compound involves interactions with specific molecular targets that may lead to various biological responses. The methoxy and sulfanyl groups contribute to the compound's binding affinity and selectivity towards certain enzymes or receptors, potentially inhibiting or activating pathways associated with tumor growth and inflammation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro assays demonstrated potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 27.6 µM to 49.85 µM depending on the structural modifications made to the compound .
  • The presence of electron-withdrawing groups in certain analogs enhanced their cytotoxic activity compared to other derivatives .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Research indicates that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells .

Antimicrobial Activity

Preliminary evaluations suggest that this compound possesses antimicrobial properties against several bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
  • Pyrimidine-Indole Core : Modifications in this core structure can significantly impact anticancer potency.
  • Sulfanyl Linker : The sulfanyl group appears crucial for maintaining biological activity; variations in this moiety can alter binding affinity and selectivity.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Breast Cancer Model : In a controlled study on MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Lung Cancer Model : A549 cells treated with varying concentrations showed dose-dependent inhibition of cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.